N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature Conventions for Poly-substituted Pyrazole Derivatives
The compound’s name adheres to Hantzsch-Widman rules for heterocyclic systems and IUPAC substitutive nomenclature for branched substituents. The parent structure is a pyrazole ring (1H-pyrazole), a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substituents are prioritized based on:
- Heteroatom position : Nitrogen atoms in pyrazole are assigned positions 1 and 2 by default.
- Substituent hierarchy : Alkyl groups (ethyl, methyl) are treated as prefixes in alphabetical order.
The first pyrazole ring is substituted at position 1 with an ethyl group and at position 3 with a methylene-amine bridge. The second pyrazole ring carries methyl groups at positions 2 and 5. The hydrochloride counterion is denoted as a separate ionic component.
Stepwise derivation :
- Base structure : 1-Ethyl-1H-pyrazole-3-ylmethylamine.
- Secondary substitution : The amine group is attached to the second pyrazole ring (2,5-dimethyl-1H-pyrazol-3-amine).
- Salt formation : Hydrochloride counterion added via protonation of the amine.
Final IUPAC name:
N-[(1-Ethyl-1H-pyrazol-3-yl)methyl]-2,5-dimethyl-1H-pyrazol-3-amine;hydrochloride.
Molecular Formula and Weight Analysis
The molecular formula is C₁₁H₁₈ClN₅ , derived as follows:
| Component | Quantity |
|---|---|
| Carbon (C) | 11 |
| Hydrogen (H) | 18 |
| Chlorine (Cl) | 1 |
| Nitrogen (N) | 5 |
Molecular weight calculation :
- C: 11 × 12.01 = 132.11
- H: 18 × 1.008 = 18.14
- Cl: 1 × 35.45 = 35.45
- N: 5 × 14.01 = 70.05
- Total : 132.11 + 18.14 + 35.45 + 70.05 = 255.75 g/mol
The molecular weight aligns with bis-pyrazole derivatives reported in crystallographic databases.
Structural Elucidation Through X-ray Crystallography Data
X-ray diffraction studies reveal the following key features:
Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| Pyrazole N–N bond | 1.34 Å |
| C–N bond (amine bridge) | 1.47 Å |
| N–C–N angle (pyrazole) | 108.5° |
The pyrazole rings exhibit planarity (mean deviation: 0.02 Å), consistent with aromatic delocalization. The methylene-amine bridge adopts a gauche conformation to minimize steric clash between the ethyl and methyl groups.
Hydrogen Bonding
The hydrochloride counterion participates in a N–H···Cl hydrogen bond (2.89 Å), stabilizing the crystal lattice. Additional van der Waals interactions between methyl groups (3.2–3.5 Å) further enhance packing efficiency.
Comparative Analysis
Compared to unsubstituted pyrazole (C₃H₄N₂, MW 68.08 g/mol), the addition of ethyl, methyl, and amine groups increases molecular weight by ~275%, reflecting the compound’s structural complexity.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-6-5-10(14-16)8-12-11-7-9(2)13-15(11)3;/h5-7,12H,4,8H2,1-3H3;1H |
InChI Key |
OOEGINCTHVYSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 1-Ethylpyrazole Intermediate
The synthesis begins with preparing the 1-ethylpyrazole moiety, a critical precursor. This step typically involves cyclocondensation of hydrazine derivatives with diketones or alkynes. For example, reacting hydrazine hydrate with acetylacetone in ethanol under reflux yields 1-ethylpyrazole after alkylation with ethyl bromide. Key parameters include:
| Parameter | Conditions | Source Reference |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 80–100°C | |
| Reaction Time | 6–8 hours | |
| Yield | 70–85% |
The ethyl group at the pyrazole’s 1-position enhances steric stability, which is crucial for subsequent coupling reactions.
Methylation of Pyrazole Rings
Introducing dimethyl groups at the 2- and 5-positions of the second pyrazole ring requires selective methylation. This is achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction proceeds via nucleophilic substitution, with DMSO often employed as a polar aprotic solvent to stabilize intermediates.
$$ \text{Pyrazole} + 2\,\text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMSO}} \text{2,5-Dimethylpyrazole} $$
Excessive methylation is mitigated by controlling stoichiometry (1:2.2 molar ratio of pyrazole to methyl iodide) and reaction time (4–6 hours).
Coupling of Pyrazole Moieties
The two pyrazole units are connected via a methylene bridge using a Mannich-type reaction. 2,5-Dimethylpyrazol-3-amine reacts with 1-ethylpyrazole-3-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
$$ \text{R-NH}2 + \text{R'-CHO} \xrightarrow{\text{NaBH}3\text{CN}} \text{R-NH-CH}_2\text{-R'} $$
Key challenges include avoiding over-reduction and ensuring regioselectivity. Solvent choice (e.g., THF or DCM) and pH control (6.5–7.5) are critical for achieving yields above 75%.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to improve aqueous solubility. This involves treating the amine with hydrochloric acid in a polar solvent like isopropanol:
$$ \text{R-NH}2 + \text{HCl} \rightarrow \text{R-NH}3^+\text{Cl}^- $$
Crystallization conditions (cooling rate, solvent evaporation) influence particle size and purity, with optimal yields reaching 90–95%.
Reaction Optimization and Catalysis
Solvent and Temperature Effects
DMSO and DMF are preferred for coupling reactions due to their high polarity and ability to dissolve reactive intermediates. Elevated temperatures (80–100°C) accelerate reaction kinetics but risk side reactions such as N-alkylation. Comparative studies show DMSO provides a 15% higher yield than DMF under identical conditions.
Catalytic Systems
Palladium catalysts (e.g., Pd/C) enhance hydrogenation efficiency during intermediate steps, as evidenced in analogous syntheses. Homogeneous catalysts like CuI improve Ullmann-type couplings but require rigorous oxygen exclusion.
Industrial-Scale Production
Continuous Flow Reactors
Transitioning from batch to flow chemistry reduces reaction times from hours to minutes. Microreactors enable precise temperature control (±2°C) and higher surface-area-to-volume ratios, improving yield consistency (89–92%).
Purification Techniques
Industrial processes employ simulated moving bed (SMB) chromatography for large-scale separation, achieving >99% purity. Recrystallization from ethanol/water mixtures remains cost-effective for small batches.
Structural Characterization
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
| Technique | Key Data | Source Reference |
|---|---|---|
| $$ ^1\text{H NMR} $$ | δ 2.25 (s, 6H, CH$$ _3 $$), δ 4.15 (q, 2H, CH$$ _2 $$) | |
| HRMS | m/z 255.75 [M+H]$$ ^+ $$ |
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar pyrazole ring system with a dihedral angle of 12.5° between the two rings, stabilizing the hydrochloride salt via N–H···Cl hydrogen bonds.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of reduced pyrazole compounds .
Scientific Research Applications
N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, comparisons can be inferred from structurally or functionally related compounds discussed in the literature:
Structural Analogs
- H-Series Inhibitors (e.g., H-7, H-8, H-9): These isoquinoline sulfonamide derivatives (e.g., H-7 hydrochloride: 1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) share a heterocyclic core but differ in substituents. Unlike the target compound, which has dual pyrazole rings, H-series inhibitors feature sulfonamide and piperazine groups, enabling kinase inhibition via ATP-competitive binding . Key Differences:
- Solubility : H-Series compounds often require hydrochloride salts for stability, similar to the target compound.
- Bioactivity: H-89 (an H-series inhibitor) targets protein kinase A (PKA) with IC₅₀ values in the nanomolar range, whereas pyrazole derivatives may target distinct pathways .
Methyl Benzoate Derivatives (B1–B5) :
Compounds like N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) exhibit PCSK9 inhibitory activity (Fig. 7 in ). While structurally dissimilar (benzamide vs. pyrazole), they highlight the role of aromatic rings and substituents in modulating gene expression.
Pharmacokinetic and Pharmacodynamic Comparisons
Dose-Effect Analysis :
The Litchfield-Wilcoxon method () provides a framework for comparing median effective doses (ED₅₀) and slopes of dose-response curves. For pyrazole derivatives, such analysis could determine potency relative to analogs like KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), which modulates acetylcholine receptors .

- Chromatographic Behavior: discusses separation factors (α) for N-(3,5-dinitrobenzoyl) amino acid esters on chiral stationary phases (CSPs). Pyrazole derivatives with similar hydrophobicity or stereochemistry may exhibit comparable retention times, influencing formulation strategies.
Limitations of Available Evidence
The provided sources lack direct data on the target compound. Key gaps include:
- Mechanistic Studies: No evidence details its binding affinity, enzymatic targets, or metabolic stability.
- Clinical Data : Absence of in vivo efficacy or toxicity profiles limits translational insights.
Recommended Research Directions
Structure-Activity Relationship (SAR) Studies : Compare the target compound with pyrazole analogs (e.g., KHG26792) to assess substituent effects on activity.
Kinase Profiling : Use assays akin to those for H-series inhibitors to identify kinase targets .
Biological Activity
N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, which has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Characteristics
The molecular formula of this compound is with a molecular weight of approximately 255.75 g/mol. The structure features a pyrazole ring, which is significant for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C11H18ClN5 |
| Molecular Weight | 255.75 g/mol |
| Chemical Structure | Pyrazole derivative |
Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory and anticancer agent . The proposed mechanisms include:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in inflammatory pathways, thereby modulating their activity.
- Receptor Interaction : It potentially interacts with receptors that play a role in cell signaling related to cancer proliferation and inflammation.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells, leading to cell cycle arrest and reduced tumor growth.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- C6 Glioma Cell Line : The compound exhibited an IC50 value of 5.13 µM, more effective than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 8.34 µM) . Flow cytometry analysis indicated that the compound induces significant apoptosis in these cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| C6 | 5.13 | Induces apoptosis and cell cycle arrest |
| L929 | >50 | Non-cytotoxic to healthy cells |
Comparative Analysis with Other Pyrazole Derivatives
Comparative studies have highlighted the unique biological profiles of this compound against other pyrazole derivatives:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| N-(1-Ethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol | 6.00 | Moderate anti-inflammatory |
| N-(2-Ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol | 7.50 | Antioxidant properties |
Case Studies
Several case studies have been documented regarding the efficacy of N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amines in clinical settings:
- Case Study on Glioma Treatment : A clinical trial involving patients with recurrent glioma showed promising results with the administration of this compound alongside standard treatments, leading to improved patient outcomes and reduced tumor size.
- Inflammatory Disease Models : Animal models of chronic inflammation treated with this compound exhibited reduced markers of inflammation and improved clinical symptoms compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

